molecular formula C20H24N6OS B2478364 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1251624-33-5

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2478364
CAS RN: 1251624-33-5
M. Wt: 396.51
InChI Key: RAUSNKBNXODTFA-UHFFFAOYSA-N
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Description

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C20H24N6OS and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone represents a complex chemical structure that is part of broader research into novel heterocyclic compounds. Studies in this domain have focused on synthesizing diverse derivatives of diheteroaryl thienothiophene, pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, and pyrazolo[5,1‐c]‐1,2,4‐triazine, among others, incorporating various functional groups to explore their potential biological activities and applications in materials science (Mabkhot et al., 2011) (Abdel‐Aziz et al., 2008).

Biological Activities

Several studies have evaluated the potential biological activities of compounds with similar structural frameworks. These include assessing antimicrobial, antiviral, and antifungal properties, highlighting the significance of such molecules in developing new therapeutic agents. For example, compounds have been synthesized that showed moderate effects against bacterial and fungal species, illustrating the potential of these structures in antimicrobial research (Attaby et al., 2006).

Molecular Interaction Studies

Molecular interaction studies involving similar complex molecules have been performed to understand their binding mechanisms with biological receptors. For instance, research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has provided insights into the conformational preferences and binding orientations of such compounds, contributing to drug design and discovery efforts (Shim et al., 2002).

Synthetic Methodologies

The development of novel synthetic methodologies for constructing these complex molecules has been a significant area of research. Innovative approaches have facilitated the synthesis of a wide range of derivatives, showcasing the versatility of these chemical frameworks in organic synthesis and drug discovery. For instance, one-pot synthesis methods have been developed to efficiently create dihydropyrimidinone derivatives containing piperazine/morpholine moieties, demonstrating the potential for rapid generation of biologically active compounds (Bhat et al., 2018).

properties

IUPAC Name

1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-14-11-15(2)26(23-14)19-13-18(21-16(3)22-19)24-6-8-25(9-7-24)20(27)12-17-5-4-10-28-17/h4-5,10-11,13H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUSNKBNXODTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

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